
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone involves a multi-step process starting from the corresponding α-amino acid. The amino acid undergoes esterification followed by Grignard addition to yield a 1,2-amino alcohol, which is then cyclized to the oxazolidinone. This methodology allows for the preparation of various substituted oxazolidinones, demonstrating the compound's versatility as a chiral auxiliary in asymmetric synthesis (Krein & Lowary, 2002).
Molecular Structure Analysis
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exhibits a molecular weight of 191.23, with its structure confirmed by various analytical techniques, including 1H NMR, 13C NMR, IR, GCMS, and chiral HPLC. The incorporation of a gem-dimethyl group at the 5-position biases the conformation of the adjacent C(4)-stereodirecting group, enhancing stereocontrol in synthetic applications (Bull et al., 2006).
Wissenschaftliche Forschungsanwendungen
Novel Antimicrobial Agents
Oxazolidinones represent a novel chemical class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, shows promising results as an alternative treatment for serious infections due to resistant gram-positive organisms. This suggests the potential for derivatives like (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone to contribute to novel antimicrobial therapies (Diekema & Jones, 2000).
Enhanced Antibacterial Agents
Significant efforts have been made to develop oxazolidinone-based antibacterial agents with improved biological profiles. Research by private companies has aimed to identify key features responsible for activity, leading to a considerable number of oxazolidinone derivatives under study. This ongoing research indicates the potential for new oxazolidinone compounds, including (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, to reach the market with improved antibacterial activity (Poce et al., 2008).
Combating Drug-Resistant Infections
The oxazolidinone class, through derivatives like tedizolid and linezolid, has been instrumental in treating skin and soft tissue infections, including those resistant to linezolid. The efficacy of these derivatives in clinical trials highlights the critical role of oxazolidinone compounds in addressing the challenge of severe Gram-positive infections, suggesting a broader application scope for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in similar contexts (Bouza et al., 2018).
Future Directions in Antimicrobial Therapy
The development of oxazolidinone-containing hybrids has been a strategic approach to creating novel anti-MRSA (methicillin-resistant Staphylococcus aureus) agents. By combining oxazolidinone with other antibacterial pharmacophores, researchers aim to develop compounds with multiple target interactions or to counterbalance known side effects. This approach underlines the potential for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone to be part of innovative solutions against multidrug-resistant Gram-positive pathogens (Jiang et al., 2020).
Eigenschaften
IUPAC Name |
(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQRCAULDOQKPF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370009 | |
| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |
CAS RN |
168297-84-5 | |
| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural characterization of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, and what analytical methods are typically used for its characterization?
A1: (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is characterized by the following:
- Molecular Formula: C11H13NO2 []
- Molecular Weight: 191.23 g/mol []
- Spectroscopic Data: The compound's purity and structure are routinely verified using techniques such as 1H NMR, 13C NMR, IR, GCMS, and chiral HPLC []. These methods provide detailed information about the compound's structure, purity, and chiral identity.
Q2: What are the common applications of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in organic synthesis, and how does its structure contribute to these applications?
A2: This compound serves as a versatile chiral auxiliary in asymmetric synthesis due to its ability to induce diastereoselectivity in various reactions []. Here are some notable applications:
- Diastereoselective Enolate Formation: The presence of the chiral center at the 4-position of the oxazolidinone ring influences the stereochemical outcome of enolate formation, leading to the preferential formation of one diastereomer over the other [].
- Michael Additions: The steric bulk of the phenyl group and the two methyl groups at the 5-position of the oxazolidinone ring create a well-defined chiral environment, impacting the stereoselectivity of Michael addition reactions [].
- Kinetic Resolution of α-acetoxy Carboxylic Acids: The chiral environment provided by the oxazolidinone moiety enables the differentiation of enantiomers during the reaction, allowing for the selective transformation of one enantiomer over the other [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
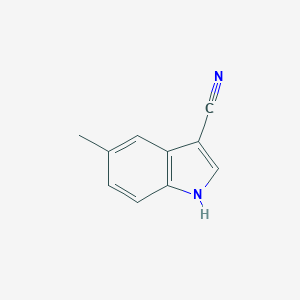
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
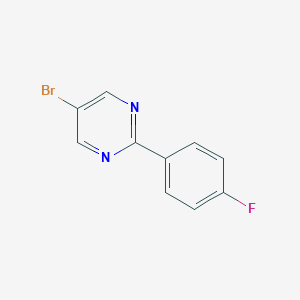
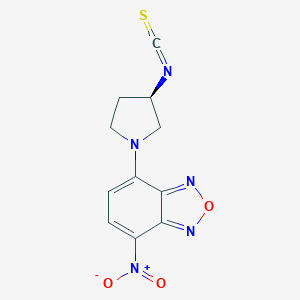
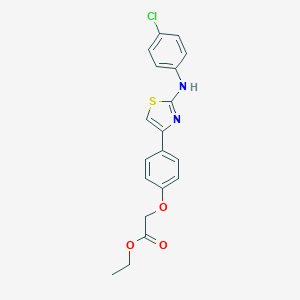
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)

![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)

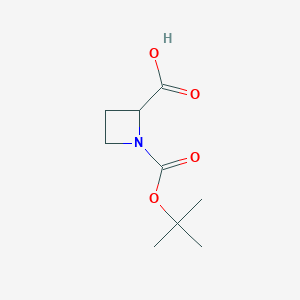
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)